molecular formula C13H17NO B6344199 [(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine CAS No. 1240590-91-3

[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine

Cat. No. B6344199
CAS RN: 1240590-91-3
M. Wt: 203.28 g/mol
InChI Key: FCWDJQLYNJKEAC-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine, or simply 4-Methoxyphenylprop-2-en-1-amine, is a compound used in scientific research for its wide range of applications. It is a derivative of prop-2-en-1-amine, a type of amine, and is characterized by its unique structure and properties. This compound has been studied extensively in recent years due to its potential applications in various fields, such as biochemistry and medicine.

Scientific Research Applications

Mechanistic Insights into Chemical Reactions

One area of research focuses on understanding the mechanistic pathways of chemical reactions involving compounds with similar structural motifs. For example, studies have investigated the acidolysis of lignin model compounds, revealing intricate details about bond cleavage and the formation of intermediates like enol ether compounds in specific conditions T. Yokoyama, 2015. Such insights are crucial for developing more efficient processes for lignin valorization and understanding the chemical behavior of methoxyphenyl compounds under various conditions.

Pharmaceutical Applications and Ligand Development

In the realm of pharmaceuticals, the structural framework of “(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine” serves as a valuable scaffold for developing ligands targeting specific receptors. Research into dopamine D2 receptor ligands for treating neuropsychiatric disorders has highlighted the importance of aromatic moiety and amine functionalities for achieving high receptor affinity, where modifications of the phenyl ring, such as methoxy substitutions, play a critical role in ligand design Radomír Jůza et al., 2022.

Anti-Cancer and Anti-Inflammatory Properties

Further research into the derivatives of methoxyphenyl compounds has uncovered their potential as anti-cancer and anti-inflammatory agents. For instance, compounds like 4′-geranyloxyferulic acid, which share a similar methoxyphenyl core, have demonstrated significant promise as dietary chemopreventive agents against colon cancer F. Epifano et al., 2015. This line of investigation opens new avenues for using methoxyphenyl-based compounds in therapeutic applications.

Environmental and Analytical Chemistry

The compound’s structural elements are also relevant in environmental chemistry, where their degradation mechanisms and interactions with pollutants are studied. Advanced oxidation processes (AOPs) have been explored for the degradation of nitrogen-containing compounds, including amines, highlighting the compound's relevance in environmental remediation and the development of cleaner technologies Akash P. Bhat & P. Gogate, 2021.

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-3-10-14-11-4-5-12-6-8-13(15-2)9-7-12/h3-9,14H,1,10-11H2,2H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWDJQLYNJKEAC-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CCNCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/CNCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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